4-甲基-N-(4-(2-氧代哌啶-1-基)苯基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

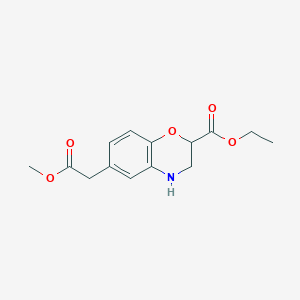

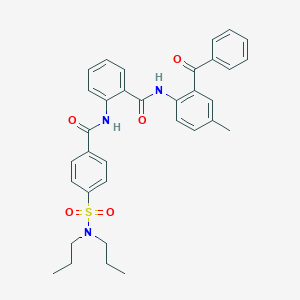

4-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide is a useful research compound. Its molecular formula is C19H20N2O2 and its molecular weight is 308.381. The purity is usually 95%.

BenchChem offers high-quality 4-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗癌活性

一系列取代苯甲酰胺,与4-甲基-N-(4-(2-氧代哌啶-1-基)苯基)苯甲酰胺结构相关,已被设计和合成用于其潜在的抗癌活性。这些化合物对各种癌细胞系,包括乳腺癌、肺癌、结肠癌和卵巢癌,表现出中等至优异的抗癌效果。这些衍生物显示出比参考药物依托泊苷更高的活性,表明4-甲基-N-(4-(2-氧代哌啶-1-基)苯基)苯甲酰胺骨架在抗癌药物设计中的重要性 (Ravinaik et al., 2021)。

抗增殖剂

类似于4-甲基-N-(4-(2-氧代哌啶-1-基)苯基)苯甲酰胺结构的新型喹诺啉酮衍生物已被合成并评估为潜在的抗增殖剂。这些化合物是使用共同的中间体制备的,并在细胞存活率测定中显示出强效的抗癌活性,突显了这一化学类的治疗潜力 (Soni et al., 2015)。

抗乙酰胆碱酶活性

关于1-苄基-4-[2-(N-苯甲酰氨基)乙基]哌啶衍生物,与4-甲基-N-(4-(2-氧代哌啶-1-基)苯基)苯甲酰胺结构相关,已揭示出显著的抗乙酰胆碱酶活性。这些研究表明,庞大的苯甲酰胺基团的存在显著增强了活性,暗示了在治疗像阿尔茨海默病这样的神经退行性疾病中的潜在应用 (Sugimoto et al., 1990)。

组蛋白去乙酰化酶抑制

类似于4-甲基-N-(4-(2-氧代哌啶-1-基)苯基)苯甲酰胺的功能团的化合物N-(2-氨基苯基)-4-[(4-吡啶-3-基嘧啶-2-基氨基)甲基]苯甲酰胺已被发现为一种口服活性组蛋白去乙酰化酶抑制剂。它对HDACs 1-3和11表现出选择性抑制,展示了显著的抗肿瘤活性,并暗示其作为抗癌药物的潜力 (Zhou et al., 2008)。

化学合成和聚合

关于含有L-苯丙氨酸基团的丙烯酰胺的受控自由基聚合的研究,这个过程与4-甲基-N-(4-(2-氧代哌啶-1-基)苯基)苯甲酰胺的结构框架相关,已经进行。这些调查突显了这种化学结构在聚合科学中的实用性,特别是在合成具有受控分子量和分子量分布的同聚物方面,这可能在各种工业和制药应用中具有潜在价值 (Mori et al., 2005)。

作用机制

Target of Action

The primary target of 4-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide, also known as apixaban, is activated factor X (FXa) . FXa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. Apixaban has an inhibitory constant of 0.08 nM for human FXa, demonstrating a selectivity for FXa over other human coagulation proteases that is greater than 30,000-fold .

Mode of Action

Apixaban acts as a direct inhibitor of FXa . It binds in the active site of FXa, acting as a competitive inhibitor . This binding results in a rapid onset of inhibition of FXa, affecting both free and prothrombinase- and clot-bound FXa activity .

Biochemical Pathways

By inhibiting FXa, apixaban disrupts the coagulation cascade, reducing thrombin generation . Although apixaban has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation . This disruption of the coagulation cascade affects downstream effects such as clot formation.

Pharmacokinetics

Apixaban has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .

Result of Action

The inhibition of FXa by apixaban results in a reduction in thrombin generation, leading to a decrease in clot formation . This makes apixaban effective in the prevention and treatment of various thromboembolic diseases .

Action Environment

The action of apixaban can be influenced by various environmental factors. For instance, its bioavailability and efficacy can be affected by factors such as the presence of other drugs, which could potentially interact with apixaban . Apixaban has a low potential for drug-drug interactions .

生化分析

Biochemical Properties

4-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide is known to be a direct inhibitor of activated factor X (FXa), a crucial enzyme in the coagulation cascade . It has an inhibitory constant of 0.08 nM for human FXa, indicating a high degree of selectivity . It inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .

Cellular Effects

In cellular processes, 4-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide indirectly inhibits platelet aggregation by reducing thrombin generation . This effect on cellular function can influence cell signaling pathways and cellular metabolism.

Molecular Mechanism

The molecular mechanism of 4-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide involves binding interactions with biomolecules, specifically with the enzyme FXa . By inhibiting FXa, it can exert effects at the molecular level, including changes in gene expression related to coagulation.

Temporal Effects in Laboratory Settings

Over time in laboratory settings, 4-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide exhibits a rapid onset of inhibition of FXa . Information on the product’s stability, degradation, and long-term effects on cellular function is currently limited.

Dosage Effects in Animal Models

In animal models, the effects of 4-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide vary with different dosages . Dose-dependent antithrombotic efficacy has been demonstrated in pre-clinical studies .

Metabolic Pathways

The metabolic pathways of 4-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide involve renal excretion, metabolism, and biliary/intestinal excretion . The major circulating metabolite of this compound in humans is a sulfate conjugate of Ο-demethyl apixaban, which is inactive against human FXa .

属性

IUPAC Name |

4-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c1-14-5-7-15(8-6-14)19(23)20-16-9-11-17(12-10-16)21-13-3-2-4-18(21)22/h5-12H,2-4,13H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKMMIZOROJOBQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}acetate](/img/structure/B2496524.png)

![N-[2-(2-fluorophenyl)-2-methoxypropyl]-1H-indole-2-carboxamide](/img/structure/B2496526.png)

![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide](/img/structure/B2496528.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)prop-2-en-1-one oxalate](/img/structure/B2496530.png)

![N-(3,4-DIMETHOXYPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE](/img/structure/B2496536.png)

![Ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2496538.png)

![propan-2-yl 2-(2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate](/img/structure/B2496539.png)